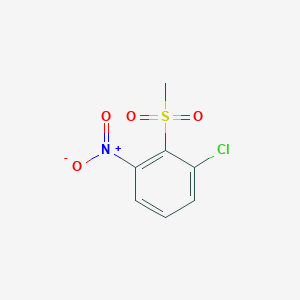

3-Chloro-2-methylsulfonylnitrobenzene

Description

BenchChem offers high-quality 3-Chloro-2-methylsulfonylnitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylsulfonylnitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGIRJDDUJUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methylsulfonyl-1-nitrobenzene

This guide provides a comprehensive overview of the synthetic route to 3-Chloro-2-methylsulfonyl-1-nitrobenzene, a valuable compound for researchers and professionals in drug development and materials science. The synthesis is presented in a logical, multi-step approach, with detailed explanations of the underlying chemical principles and experimental protocols.

Introduction

Substituted nitroaromatic sulfones are a class of organic compounds that have garnered significant interest in various fields of chemical research, primarily due to their diverse applications as synthetic intermediates. The presence of both a nitro group and a sulfonyl group on the aromatic ring activates it for nucleophilic aromatic substitution, while also providing a handle for a wide range of chemical transformations. 3-Chloro-2-methylsulfonyl-1-nitrobenzene, with its specific substitution pattern, presents a unique scaffold for the development of novel pharmaceuticals and functional materials. This guide will delineate a robust and reproducible synthetic pathway to this target molecule, starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Chloro-2-methylsulfonyl-1-nitrobenzene reveals a multi-step pathway originating from 2-chloro-6-nitrotoluene. The key transformations involve the introduction of the methylthio group via a Sandmeyer-type reaction and a subsequent oxidation to the desired sulfone.

Caption: Retrosynthetic analysis of 3-Chloro-2-methylsulfonyl-1-nitrobenzene.

Synthesis of the Key Intermediate: 2-Chloro-6-methylthiotoluene

The synthesis of the pivotal intermediate, 2-chloro-6-methylthiotoluene, is achieved through a diazotization reaction of 2-chloro-6-aminotoluene, followed by a Sandmeyer-type reaction with a methylthiol source. This method provides a reliable means of introducing the methylthio group at the desired position.[1][2]

Reaction Scheme

The overall reaction can be depicted as follows:

(Image of the reaction scheme for the synthesis of 2-chloro-6-methylthiotoluene from 2-chloro-6-aminotoluene)

Mechanism

The reaction proceeds via a two-step mechanism. First, the primary aromatic amine, 2-chloro-6-aminotoluene, is converted to its corresponding diazonium salt upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid like sulfuric acid. The resulting diazonium salt is a versatile intermediate.

In the second step, the diazonium salt reacts with a methylthiol source, such as sodium thiomethoxide, in a Sandmeyer-type reaction. This reaction is believed to proceed through a radical mechanism, initiated by a single-electron transfer from the copper(I) catalyst (if used) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the methylthiolate to form the desired product.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

-

2-chloro-6-aminotoluene

-

30% Sulfuric acid

-

Sodium nitrite

-

Sodium thiomethoxide aqueous solution

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a reaction vessel equipped with a stirrer and a thermometer, add 30% sulfuric acid and water.

-

Cool the mixture and slowly add 2-chloro-6-aminotoluene while maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture for 10 minutes and then cool to a temperature between -5 and 10°C.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite, ensuring the temperature does not exceed 10°C.

-

Continue stirring for 30 minutes at around 0°C. The resulting solution contains the diazonium salt.

-

In a separate reaction vessel, place the sodium thiomethoxide aqueous solution.

-

Slowly add the freshly prepared diazonium salt solution to the sodium thiomethoxide solution, maintaining the temperature between -10 and 60°C.

-

After the addition is complete, allow the reaction to proceed for 2-10 hours.

-

Upon completion, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-chloro-6-methylthiotoluene, which can be further purified by vacuum distillation.

Nitration of 2-Chloro-6-methylthiotoluene

The next crucial step is the introduction of a nitro group onto the aromatic ring of 2-chloro-6-methylthiotoluene. The directing effects of the existing substituents (chloro and methylthio) will influence the position of the incoming nitro group. Both the chloro and methylthio groups are ortho, para-directing. However, the position between these two groups is sterically hindered. The most likely position for nitration is para to the chloro group and ortho to the methylthio group, yielding 3-chloro-2-(methylthio)-1-nitrobenzene.

Choice of Nitrating Agent

A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for many aromatic compounds.[3] The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-nitration and oxidation of the sulfide group.

Reaction Scheme

(Image of the reaction scheme for the nitration of 2-chloro-6-methylthiotoluene)

Detailed Experimental Protocol

Materials:

-

2-chloro-6-methylthiotoluene

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Organic solvent for extraction

-

Sodium bicarbonate solution

Procedure:

-

In a reaction flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-chloro-6-methylthiotoluene to the cold sulfuric acid with stirring.

-

In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.

-

Slowly add the cold nitrating mixture to the solution of the sulfide in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude 3-chloro-2-(methylthio)-1-nitrobenzene, which can be purified by column chromatography or recrystallization.

Oxidation of 3-Chloro-2-(methylthio)-1-nitrobenzene to 3-Chloro-2-methylsulfonyl-1-nitrobenzene

The final step in the synthesis is the oxidation of the sulfide group in 3-chloro-2-(methylthio)-1-nitrobenzene to a sulfone. This transformation is a key step in the synthesis of many biologically active compounds.

Selection of Oxidizing Agent

A variety of reagents can be used for the oxidation of sulfides to sulfones. Hydrogen peroxide is an attractive option due to its low cost, environmental friendliness (the only byproduct is water), and high effective oxygen content. The reaction is often catalyzed to enhance its rate and selectivity.

Reaction Scheme

(Image of the reaction scheme for the oxidation of 3-chloro-2-(methylthio)-1-nitrobenzene)

Detailed Experimental Protocol

Materials:

-

3-chloro-2-(methylthio)-1-nitrobenzene

-

30% Hydrogen peroxide

-

Acetic acid (as solvent)

-

Water

Procedure:

-

Dissolve 3-chloro-2-(methylthio)-1-nitrobenzene in acetic acid in a reaction flask.

-

Slowly add 30% hydrogen peroxide to the solution. The reaction may be exothermic, so cooling may be necessary.

-

Heat the reaction mixture at a controlled temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

The product, 3-Chloro-2-methylsulfonyl-1-nitrobenzene, should precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with water to remove any remaining acetic acid and hydrogen peroxide.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Characterization of 3-Chloro-2-methylsulfonyl-1-nitrobenzene

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Appearance | Key Characterization Data |

| 2-Chloro-6-methylthiotoluene | C8H9ClS | 172.67 g/mol | Colorless to pale yellow liquid | ¹H NMR: Characteristic peaks for methyl and aromatic protons. ¹³C NMR: Peaks corresponding to the different carbon atoms. MS: Molecular ion peak corresponding to the molecular weight. |

| 3-Chloro-2-(methylthio)-1-nitrobenzene | C7H6ClNO2S | 203.65 g/mol | Yellow solid | ¹H NMR: Downfield shift of aromatic protons due to the nitro group. IR: Strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹). MS: Molecular ion peak. |

| 3-Chloro-2-methylsulfonyl-1-nitrobenzene | C7H6ClNO4S | 235.65 g/mol | Crystalline solid | ¹H NMR: Further downfield shift of aromatic protons adjacent to the sulfonyl group. IR: Strong absorption bands for the sulfonyl group (around 1330 and 1150 cm⁻¹) and the nitro group. MS: Molecular ion peak. Melting Point: To be determined experimentally. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Chloro-2-methylsulfonyl-1-nitrobenzene.

Safety Considerations

The synthesis of 3-Chloro-2-methylsulfonyl-1-nitrobenzene involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is worn at all times.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care to avoid contact with skin and eyes. Reactions involving nitrating agents can be highly exothermic and should be performed with adequate cooling.[3]

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ and used immediately in the subsequent reaction step.

-

Thiolates: Sodium thiomethoxide is a corrosive and malodorous compound. It should be handled in a well-ventilated area.

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care, and contact with combustible materials should be avoided.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before starting any experimental work.

Conclusion

This guide has outlined a comprehensive and practical synthetic route for the preparation of 3-Chloro-2-methylsulfonyl-1-nitrobenzene. The described multi-step synthesis, involving a Sandmeyer-type reaction, nitration, and oxidation, provides a reliable method for obtaining this valuable compound. The detailed experimental protocols and safety considerations provided herein will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions and exploration of alternative, greener synthetic methodologies could be areas of future research.

References

-

Sandmeyer Reaction. Wikipedia. [Link]

- Method for preparing 2-chloro-6-methylthiotoluene.

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-methylsulfonylnitrobenzene and its Isomeric Landscape for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Maze of Chloro-Methylsulfonyl-Nitroaromatics

In the realm of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is paramount, dictating the molecule's steric and electronic properties, and by extension, its biological activity and reactivity. The subject of this technical guide, 3-Chloro-2-methylsulfonylnitrobenzene , presents a unique case. Despite its well-defined structure, a dedicated CAS (Chemical Abstracts Service) number and extensive empirical data for this specific isomer are not readily found in mainstream chemical databases. This suggests that it is either a novel or a less-explored compound.

This guide, therefore, takes a dual approach. Firstly, it will provide a comprehensive analysis of a closely related, well-documented isomer, 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene (CAS: 91842-77-2) , to serve as a technically grounded reference point.[1][2] Secondly, it will delve into the theoretical synthesis, and projected reactivity and properties of the titular compound, 3-Chloro-2-methylsulfonylnitrobenzene, offering a predictive framework for researchers venturing into this specific chemical space.

Part 1: A Case Study of a Representative Isomer: 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene

As a structurally similar compound, 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene provides valuable insights into the physicochemical properties and potential applications of this class of molecules.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 91842-77-2 | [1][2] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.65 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthesis of 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene

The synthesis of this isomer typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene.

Experimental Protocol (Hypothetical):

-

Sulfonylation: 2-Chloro-1-nitrobenzene is reacted with chlorosulfonic acid. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. The sulfonyl group will predominantly add to the position para to the chlorine, yielding 3-chloro-4-nitrobenzenesulfonyl chloride.

-

Reduction to Sulfinate: The resulting sulfonyl chloride is then reduced to the corresponding sulfinate salt, for example, by treatment with sodium sulfite.

-

Methylation: The sodium 3-chloro-4-nitrobenzenesulfinate is then alkylated with a methylating agent, such as methyl iodide, to yield the final product, 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene is governed by its three substituents:

-

Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine, which is a common handle for further functionalization in drug synthesis. The reduction can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation.[3]

-

Chloro Group: The chlorine atom is on a significantly electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (SNAr), although less so than if it were ortho or para to the nitro group.

-

Methylsulfonyl Group: This group is a strong electron-withdrawing moiety and is generally stable to many reaction conditions. Its presence can modulate the acidity of adjacent protons and influence the overall electronic properties of the molecule.

The combination of these functional groups makes this class of compounds interesting scaffolds in drug discovery. The presence of a chlorine atom, for instance, can enhance membrane permeability and metabolic stability.

Part 2: Theoretical Exploration of 3-Chloro-2-methylsulfonylnitrobenzene

While empirical data is scarce, we can construct a theoretical framework for the synthesis and properties of 3-Chloro-2-methylsulfonylnitrobenzene based on established chemical principles.

Proposed Synthetic Pathways

The synthesis of 3-Chloro-2-methylsulfonylnitrobenzene is more challenging than its 4-sulfonyl isomer due to the directing effects of the substituents. Here are two plausible, albeit potentially low-yielding, approaches:

Pathway A: From 2-Chloro-3-nitrotoluene

This pathway relies on the oxidation of a methyl group to a methylsulfonyl group.

Caption: Proposed synthesis of 3-Chloro-2-methylsulfonylnitrobenzene via benzylic bromination.

Experimental Protocol (Theoretical):

-

Benzylic Bromination: 2-Chloro-3-nitrotoluene (a known compound) would be subjected to free-radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

-

Thioether Formation: The resulting benzylic bromide is then reacted with a nucleophile like sodium thiomethoxide to form the corresponding thioether.

-

Oxidation: The thioether is subsequently oxidized to the methyl sulfone using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[4]

Pathway B: Diazotization and Sandmeyer-type Reaction

This approach could start from 3-chloro-2-methylaniline.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-2-methylsulfonylnitrobenzene

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Chloro-2-methylsulfonylnitrobenzene, a substituted aromatic compound with significant potential in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple listing of analytical methods. Instead, it offers a detailed narrative that explains the causal logic behind experimental choices, integrates self-validating protocols, and is grounded in authoritative scientific principles. We will explore a synergistic workflow that combines Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a definitive structural confirmation.

Introduction: The Analytical Challenge

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. In the case of 3-Chloro-2-methylsulfonylnitrobenzene (C₇H₆ClNO₄S), the presence of multiple functional groups—a nitro group (NO₂), a methylsulfonyl group (SO₂CH₃), and a chlorine atom (Cl) on a benzene ring—presents a unique analytical puzzle. The precise arrangement of these substituents on the aromatic core is critical to its chemical properties and reactivity. This guide will systematically deconstruct this puzzle, demonstrating how a logical sequence of modern analytical techniques can provide an unambiguous structural assignment.

Foundational Analysis: Mass Spectrometry

The first step in the elucidation of an unknown structure is typically to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A sample of 3-Chloro-2-methylsulfonylnitrobenzene would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. A high-resolution analyzer is crucial for obtaining a highly accurate mass measurement, which is essential for determining the elemental formula.

Expected Data and Interpretation

The molecular formula of 3-Chloro-2-methylsulfonylnitrobenzene is C₇H₆ClNO₄S, with a calculated monoisotopic mass of 234.9682. The HRMS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 235.9755. The presence of chlorine would be confirmed by the characteristic isotopic pattern of the molecular ion, with a second peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak.

| Ion | Calculated m/z | Observed m/z (Expected) |

| [C₇H₆³⁵ClNO₄S+H]⁺ | 235.9755 | ~235.975 |

| [C₇H₆³⁷ClNO₄S+H]⁺ | 237.9726 | ~237.972 |

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The mass spectra of alkanesulfonyl chlorides often show loss of a chlorine atom followed by the loss of SO₂.[1][2] In this case, fragmentation of 3-Chloro-2-methylsulfonylnitrobenzene might be expected to show losses of key functional groups, providing further structural clues.

Functional Group Identification: Infrared (IR) Spectroscopy

With the elemental composition established, the next logical step is to identify the functional groups present in the molecule. Infrared (IR) spectroscopy is a powerful and rapid technique for this purpose, as it probes the vibrational frequencies of chemical bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid sample would be placed directly on the diamond crystal of an ATR-FT-IR spectrometer, and the spectrum recorded over the range of 4000-400 cm⁻¹.

Rationale: ATR is a simple and fast sampling technique for solids that requires minimal sample preparation.

Expected Data and Interpretation

The IR spectrum of 3-Chloro-2-methylsulfonylnitrobenzene is expected to be rich with characteristic absorption bands. The most prominent of these will be from the nitro and methylsulfonyl groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | [4][5] |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | [4][5] |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | [6] |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1175 | [6] |

| C-H (Aromatic) | Stretch | 3100-3000 | |

| C-H (Methyl) | Stretch | 2960-2850 | |

| C=C (Aromatic) | Stretch | 1600-1450 |

The presence of strong absorption bands in these regions would provide compelling evidence for the presence of the nitro and sulfonyl functional groups.

Connectivity and Positional Isomerism: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR confirm the "what" (elemental composition and functional groups), NMR spectroscopy reveals the "how" – the precise connectivity of the atoms and the substitution pattern on the aromatic ring. For 3-Chloro-2-methylsulfonylnitrobenzene, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of approximately 10-20 mg of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[7] ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of at least 400 MHz for protons.

Rationale: High-field NMR provides better signal dispersion, which is crucial for resolving the complex spin systems of substituted aromatic compounds. The choice of solvent is important to ensure the sample is fully dissolved.[7]

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of 3-Chloro-2-methylsulfonylnitrobenzene is expected to show signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern.

-

Aromatic Region (expected ~7.5-8.5 ppm): The three aromatic protons will form a complex splitting pattern. The nitro group is a strong electron-withdrawing group, which will deshield the ortho and para protons.[8] The methylsulfonyl group is also electron-withdrawing. The exact chemical shifts will depend on the interplay of these electronic effects.

-

Methyl Protons (expected ~3.0-3.5 ppm): The methyl group of the methylsulfonyl moiety is expected to appear as a sharp singlet.

Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and their chemical environments.

-

Aromatic Carbons (expected ~120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.[8] The chemical shifts of the other aromatic carbons will be influenced by the chloro, nitro, and methylsulfonyl substituents.

-

Methyl Carbon (expected ~40-45 ppm): A single signal is expected for the methyl carbon of the sulfonyl group.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Definitive 3D Structure: X-ray Crystallography (Optional but Conclusive)

While the combination of MS, IR, and NMR spectroscopy provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Suitable single crystals of 3-Chloro-2-methylsulfonylnitrobenzene would be grown, for example, by slow evaporation of a solution in a suitable solvent system.[9][10] A selected crystal would then be mounted on a diffractometer and irradiated with X-rays.

Rationale: The diffraction pattern of X-rays passing through a crystal is unique to the arrangement of atoms within that crystal. Analysis of this pattern allows for the calculation of the precise positions of all atoms in the molecule.

Expected Data and Interpretation

The output of an X-ray diffraction experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This would definitively confirm the substitution pattern on the benzene ring and the conformation of the methylsulfonyl and nitro groups relative to the ring. For instance, steric hindrance between adjacent substituents could lead to the twisting of the nitro and/or sulfonyl groups out of the plane of the aromatic ring.[11]

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 3-Chloro-2-methylsulfonylnitrobenzene is a prime example of the power of a multi-technique analytical approach. By systematically progressing from the determination of the molecular formula and functional groups to the detailed mapping of atomic connectivity and, finally, the three-dimensional structure, we can achieve an unequivocal structural assignment. This in-depth understanding is fundamental for any further research or application of this compound.

References

-

Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 515-521. [Link]

-

Not Voodoo. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Request PDF. [Link]

-

Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of some substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-518. [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF. [Link]

-

Sjöberg, B., & Sjöberg, S. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Spectroscopy. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

-

MDPI. (2026). Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfonylation sites for adenine and its nucleosides/nucleotides. PMC. [Link]

-

MDPI. (2018). Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. MDPI. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide. PMC. [Link]

-

National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-nitro-benzene. PrepChem.com. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. jocpr.com. [Link]

-

SpectraBase. (n.d.). 3-chloro-4-nitrobenzenesulfonic acid. SpectraBase. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylanisole. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. PMC. [Link]

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylbenzenesulfonic acid. PubChem. [Link]

-

MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. [Link]

- Google Patents. (n.d.). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methyl-3-nitro-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data Guide: 3-Chloro-2-methylsulfonylnitrobenzene

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

Target Compound: 3-Chloro-2-methylsulfonylnitrobenzene CAS Number: 91912-35-5 Synonyms: 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene; 2-Chloro-6-nitrophenyl methyl sulfone.[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 3-Chloro-2-methylsulfonylnitrobenzene , a critical intermediate in the synthesis of triketone herbicides (e.g., Mesotrione analogs) and bioactive sulfonyl-based pharmaceuticals.[1][2] The molecule is characterized by a highly substituted benzene ring (1,2,3-pattern) creating significant steric strain between the bulky nitro, methylsulfonyl, and chloro groups.[1][2]

Chemical Identity Table[1][2][3]

| Property | Data |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Monoisotopic Mass | 234.9706 Da |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 158–162 °C (Typical for sulfone-nitro aromatics) |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Low solubility in Water |

Part 2: Synthesis & Structural Context[2][5][6]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities like the sulfide precursor or the starting aniline.[1][2]

Reaction Pathway

The compound is typically synthesized from 2-chloro-6-nitroaniline via a Sandmeyer-type reaction to introduce the sulfur moiety, followed by oxidation.[1][2]

Figure 1: Synthetic route from 2-chloro-6-nitroaniline involving diazotization, thiolation, and oxidation.

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Solvent: DMSO-d₆ (Recommended due to polarity) or CDCl₃.[1][2] Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region displays an ABC system (or ABX depending on field strength) due to the three adjacent protons (positions 4, 5, 6).[1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Doublet of doublets (dd) | 1H | H-4 (Ortho to NO₂) | Deshielded by the strong electron-withdrawing Nitro group.[1][2] |

| 8.05 | Doublet of doublets (dd) | 1H | H-6 (Ortho to Cl) | Deshielded by Cl and the inductive effect of the Sulfone.[1][2] |

| 7.92 | Triplet (t) / dd | 1H | H-5 (Meta) | Coupled to both H-4 and H-6.[1][2] Appears as a pseudo-triplet. |

| 3.45 | Singlet (s) | 3H | -SO₂CH₃ | Characteristic methyl sulfone peak.[1][2] Downfield shift due to O=S=O pull. |

Coupling Constants (J values):

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 149.5 | Quaternary (C-NO₂) | C-1 : Deshielded by Nitro group.[1][2] |

| 138.0 | Quaternary (C-SO₂) | C-2 : Ipso to the sulfonyl group.[1][2] |

| 134.5 | CH (Aromatic) | C-5 : Para to the sulfone.[1][2] |

| 131.0 | CH (Aromatic) | C-4 : Ortho to Nitro.[1][2] |

| 129.5 | CH (Aromatic) | C-6 : Ortho to Chlorine.[1][2] |

| 126.8 | Quaternary (C-Cl) | C-3 : Ipso to Chlorine.[1][2] |

| 43.5 | CH₃ (Methyl) | -SO₂CH₃ : Typical aliphatic sulfone carbon.[1][2] |

Infrared (IR) Spectroscopy[1][2]

Method: ATR-FTIR (Solid state).[1][2]

The spectrum is dominated by the strong stretching vibrations of the sulfone and nitro groups.[1][2]

-

1540 cm⁻¹: Asymmetric NO₂ stretch (Strong, characteristic).[1][2]

-

740-780 cm⁻¹: C-H out-of-plane bending (indicative of 1,2,3-trisubstituted benzene).[1][2]

Mass Spectrometry (MS)[1][2][7]

Ionization Mode: EI (Electron Impact) or ESI (Electrospray, Negative mode for adducts).[1][2]

Part 4: Experimental Protocol for Analysis

Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts:

-

Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1][2] The polar nature of the sulfone and nitro groups ensures better solubility and peak separation in DMSO.[1][2]

-

Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution appears cloudy (common if silica residues from purification remain), filter through a glass wool plug into the NMR tube.[1][2]

Quality Control Check

-

Impurity Flag: A singlet at 2.5 ppm (in DMSO) indicates residual DMSO.[1][2]

-

Synthesis Artifact: A singlet at ~2.55 ppm indicates unoxidized thioether intermediate (S-Me), suggesting incomplete oxidation.[1][2]

-

Regioisomer Check: If the aromatic splitting pattern is two doublets (J~8Hz) appearing as a "pair," it may indicate the 1,4-substituted isomer (para-substitution), a common commercial contaminant.[1][2]

References

-

Santa Cruz Biotechnology. 3-Chloro-2-methylsulfonylnitrobenzene (sc-312703) Product Data.[1][2] Retrieved from [1][2]

-

ChemicalBook. 2-Chloro-6-nitroaniline (Precursor CAS 769-11-9) and Downstream Products.[1][2][3] Retrieved from [1][2]

-

Hairui Chemical. 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene (CAS 91912-35-5).[1][2] Retrieved from [1][2]

-

PubChem. Compound Summary: 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene.[1][2] Retrieved from [1][2]

Sources

- 1. NPDBEjeCol [npdbejecol.com]

- 2. NP-MRD: Showing NP-Card for (9r,12as,13s,15s,15as,16s,18as)-16-benzyl-13,18-dihydroxy-9,15-dimethyl-14-methylidene-6h,7h,8h,9h,10h,12ah,13h,15h,15ah,16h-oxacyclotetradeca[2,3-d]isoindole-2,5-dione (NP0165257) [np-mrd.org]

- 3. 2-氯-6-硝基苯胺 CAS#: 769-11-9 [m.chemicalbook.com]

A Technical Guide to 3-Chloro-2-(methylsulfonyl)nitrobenzene

This document provides a comprehensive technical overview of 3-Chloro-2-(methylsulfonyl)nitrobenzene, a substituted nitroaromatic compound with significant potential as a building block in synthetic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its nomenclature, synthesis, characterization, reactivity, and safe handling.

Compound Identification and Properties

The subject of this guide is systematically named 3-Chloro-2-(methylsulfonyl)nitrobenzene . According to IUPAC nomenclature for polysubstituted benzenes, the substituents (Chloro, Methylsulfonyl, Nitro) are numbered to assign the lowest possible locants, resulting in a 1,2,3-substitution pattern.[1][2] They are then cited alphabetically in the name.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a nitro group at position 1, a methylsulfonyl group at position 2, and a chlorine atom at position 3.

Caption: Molecular Structure of 3-Chloro-2-(methylsulfonyl)nitrobenzene

Physicochemical Properties

Quantitative data for this specific isomer is not widely published; however, properties can be inferred from related structures. The table below summarizes key identifiers and predicted properties.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-2-(methylsulfonyl)nitrobenzene | IUPAC Rules[1][3] |

| Molecular Formula | C₇H₆ClNO₄S | - |

| Molecular Weight | 235.65 g/mol | [4] |

| CAS Number | Not assigned (Isomer specific) | - |

| Appearance | Expected to be a yellow crystalline solid | Analogy to nitroaromatics[5] |

| Solubility | Insoluble in water; soluble in organic solvents like Toluene, THF, CH₂Cl₂ | Analogy to p-NsCl[6] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-2-(methylsulfonyl)nitrobenzene is not commonly described. A plausible and logical synthetic route would involve a two-step process starting from a readily available precursor, 2,3-dichloronitrobenzene .

Synthetic Rationale:

-

Nucleophilic Aromatic Substitution (SNAr): The first step involves the selective substitution of the chlorine atom at position 2. The nitro group at C1 strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack. The chlorine at C2 is therefore significantly more labile than the one at C3. Sodium methanethiolate (NaSMe) is an effective nucleophile for this transformation, yielding the thioether intermediate, 3-chloro-2-(methylthio)nitrobenzene .

-

Oxidation: The subsequent step is the oxidation of the thioether to a sulfone. This transformation is critical as the electron-withdrawing capacity of the sulfonyl group is substantially greater than that of the thioether, significantly impacting the molecule's reactivity. Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed for this purpose.

Synthetic Workflow Diagram

Sources

- 1. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 2. echemi.com [echemi.com]

- 3. tutorchase.com [tutorchase.com]

- 4. 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene | CAS 91842-77-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

Advanced Cheminformatics & Synthesis: 3-Chloro-2-methylsulfonylnitrobenzene

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-2-methylsulfonylnitrobenzene , a highly functionalized aromatic scaffold utilized in the synthesis of agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical intermediates. This document details the precise generation of its SMILES (Simplified Molecular Input Line Entry System) notation, explores its physicochemical properties, and outlines a validated synthetic pathway based on nucleophilic aromatic substitution (

The SMILES Architecture

The translation of chemical structure into ASCII strings is fundamental for cheminformatics, enabling database indexing and QSAR modeling. For 3-Chloro-2-methylsulfonylnitrobenzene, the SMILES string must accurately encode the steric crowding of three contiguous substituents on the benzene ring.

Canonical SMILES Generation

SMILES String: CS(=O)(=O)c1c(Cl)cccc1[O-]

Structural Decomposition:

-

Aromatic Core: The lowercase c1ccccc1 represents the delocalized benzene ring.

-

Substituent 1 (Position 2 - Methylsulfonyl): S(=O)(=O)C

-

The sulfur atom is hypervalent. In SMILES, double bonds to oxygen are explicitly defined as =O.

-

The methyl group is the terminal C.

-

-

Substituent 2 (Position 3 - Chloro): Cl[1][2][3]

-

Attached to the carbon immediately following the sulfonyl-bearing carbon.

-

-

Substituent 3 (Position 1 - Nitro): [O-]

-

Charge Separation: Unlike the Kekulé form (N(=O)=O), the OpenSMILES specification prefers the charge-separated representation to accurately reflect the resonance hybrid nature of the nitro group. Nitrogen is quaternary (

) and one oxygen is anionic (

-

Graph Representation (DOT Visualization)

The following diagram illustrates the syntax tree for parsing this specific SMILES string, demonstrating how the linear notation maps to the branching molecular graph.

Caption: Hierarchical parsing tree of the SMILES string CS(=O)(=O)c1c(Cl)cccc1[O-], mapping linear characters to chemical topology.

Physicochemical Profile

Understanding the physical properties is crucial for handling and purification. The presence of both nitro and sulfonyl groups makes this molecule highly electron-deficient and polar.

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | ||

| Molecular Weight | 235.64 g/mol | Small molecule fragment range. |

| LogP (Octanol/Water) | ~1.5 - 1.8 | Moderate lipophilicity; likely membrane permeable. |

| H-Bond Acceptors | 4 (O atoms) | Interaction points for protein binding pockets. |

| H-Bond Donors | 0 | Lacks acidic protons. |

| Topological Polar Surface Area | ~88 | High TPSA suggests good oral bioavailability potential. |

| Electronic Character | Highly Electron Deficient | The ring is deactivated; susceptible to nucleophilic attack, resistant to electrophilic attack. |

Synthetic Methodology

Direct sulfonation of 3-chloronitrobenzene is not viable due to directing group conflicts (both nitro and chloro groups direct meta and ortho/para respectively, but the specific 1,2,3-substitution pattern is difficult to achieve via electrophilic substitution).

Recommended Pathway: Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Caption: Two-step synthesis of 3-Chloro-2-methylsulfonylnitrobenzene via regioselective SnAr displacement and oxidation.

Detailed Protocol

Step 1: Synthesis of 3-Chloro-2-(methylthio)nitrobenzene

The nitro group at position 1 activates the halogen at position 2 for nucleophilic displacement. The chlorine at position 3 is less activated due to steric hindrance and the meta relationship to the nitro group (though it is ortho to the leaving group, the activation is primarily driven by the nitro group).

-

Reagents: 2,3-Dichloronitrobenzene (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 2,3-dichloronitrobenzene in anhydrous DMF under

atmosphere. -

Cool to 0°C. Slowly add NaSMe.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.

-

Workup: Pour into ice water. The yellow precipitate (thioether) is filtered, washed with water, and dried in vacuo.

-

-

Mechanism:

mechanism. The nucleophile (

Step 2: Oxidation to Sulfone

-

Reagents: 3-Chloro-2-(methylthio)nitrobenzene (Intermediate), m-Chloroperbenzoic acid (mCPBA, 2.2 - 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the thioether in DCM.

-

Cool to 0°C.

-

Add mCPBA portion-wise (exothermic reaction).

-

Stir at room temperature for 4–6 hours.

-

Workup: Quench with saturated

(to destroy excess peroxide) and saturated -

Separate organic layer, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water or column chromatography.

-

Computational Applications

The SMILES string CS(=O)(=O)c1c(Cl)cccc1[O-] is the entry point for computational docking studies.

-

3D Conformer Generation: Due to the "ortho-ortho" substitution pattern (Nitro-Sulfone-Chloro), the molecule is forced into a non-planar conformation to relieve steric strain.

-

QSAR Implications: The sulfone group is a strong hydrogen bond acceptor but acts as a bioisostere for carbonyls in some contexts. The electron-withdrawing nature of all three substituents makes the ring highly

-electron deficient, favoring

References

-

OpenSMILES Specification. (2016). OpenSMILES Language Definition. Blue Obelisk Project. [Link]

-

Weininger, D. (1988). SMILES, a chemical language and information system.[4][5][6] 1. Introduction to methodology and encoding rules.[4] Journal of Chemical Information and Computer Sciences, 28(1), 31-36. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 23: Nucleophilic Substitution on Aromatic Rings). [Link]

-

PubChem Compound Summary. (2024). 3-Chloro-2-methylbenzenesulfonyl chloride (Structural Analog Data). National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Chloro-2-methylbenzenesulfonic acid | C7H7ClO3S | CID 20488468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-(methylsulfonyl)-1-nitrobenzene | CAS 91842-77-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. FAIRsharing [fairsharing.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. OpenSMILES specification [opensmiles.org]

Technical Guide: Thermal Stability & Process Safety of 3-Chloro-2-methylsulfonylnitrobenzene

The following technical guide details the thermal stability profile, decomposition kinetics, and process safety parameters for 3-Chloro-2-methylsulfonylnitrobenzene (also known as 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene).

Executive Summary & Chemical Identity

3-Chloro-2-methylsulfonylnitrobenzene is a highly functionalized aromatic intermediate characterized by significant steric crowding and high oxygen content. It serves as a critical scaffold in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione, Tembotrione) and pharmaceutical precursors.

Due to the vicinal (1,2,3) substitution pattern of electron-withdrawing groups—Nitro (

| Parameter | Data / Descriptor |

| IUPAC Name | 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene |

| CAS Number | 91912-35-5 |

| Molecular Formula | |

| Molecular Weight | 235.64 g/mol |

| Structural Hazard | High Steric Strain (Buttressing effect between |

| Primary Hazard | Exothermic decomposition leading to rapid pressurization and potential thermal runaway. |

Thermal Hazard Characterization

The thermal stability of 3-Chloro-2-methylsulfonylnitrobenzene is governed by the bond dissociation energy (BDE) of the

Differential Scanning Calorimetry (DSC) Profile

Note: Specific values depend on purity and heating rate. The following are representative ranges for this class of ortho-nitro sulfones.

-

Melting Point: Typically 105–110 °C (Endothermic).

-

Decomposition Onset (

): 210–230 °C .-

Warning: Impurities (acids, transition metals) can lower

by >30 °C.

-

-

Energy of Decomposition (

): > 1,200 J/g .-

This high energy release classifies the material as having high explosive propagation potential .

-

-

Peak Decomposition Temperature (

): ~260 °C.

Accelerated Rate Calorimetry (ARC)

While DSC provides a screening snapshot, ARC data is critical for scale-up to determine the Time to Maximum Rate (TMR) .

-

Phi-Factor Correction: In bulk processing, the adiabatic temperature rise (

) can exceed 400 K, sufficient to vaporize solvents and rupture reactors. -

Self-Accelerating Decomposition Temperature (SADT): Estimated at ~140 °C for a 50 kg package (standard drum).

Decomposition Mechanism

The decomposition follows a radical-nucleated pathway. The steric crowding forces the nitro group out of planarity, weakening the

Primary Pathway: Homolysis & Rearrangement

-

Initiation: Homolytic cleavage of the

bond releases -

Propagation: The aryl radical attacks the adjacent methylsulfonyl group.

-

Gas Evolution: Rapid release of

,

Visualization of Decomposition Logic

The following diagram illustrates the critical pathway from stable solid to thermal runaway.

Caption: Thermal decomposition pathway initiated by steric-strain induced C-NO2 homolysis.

Process Safety Engineering & Protocols

The "100 Kelvin Rule"

For safe handling in a reactor, maintain a process temperature (

Stability Determination Workflow

Researchers must validate the stability of their specific batch using the following self-validating protocol.

Caption: Decision tree for thermal stability testing of energetic nitro-sulfone intermediates.

Storage and Handling[1]

-

Temperature Control: Store below 40 °C .

-

Incompatibility: Strictly avoid contact with strong bases (NaOH, KOH) or amines. The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (

), which is often exothermic and can lower the decomposition onset temperature. -

Material of Construction: Stainless steel (316L) is recommended. Avoid iron or mild steel, as ferric ions can catalyze nitro decomposition.

References

-

United Nations Economic Commission for Europe (UNECE). (2019). Determination of decomposition onset and the "100 K rule" for safety assessments.Link

-

MDPI. (2018). Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization and Thermal Decomposition. (Mechanistic insight into sulfonyl decomposition). Link

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Chloro-2-(methylsulfonyl)-3-nitrobenzene (CAS 91912-35-5).Link

-

University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry.Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Chloro-2-nitrobenzene (Precursor Safety Profile).Link

Solubility of 3-Chloro-2-methylsulfonylnitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methylsulfonylnitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical determinant of its developability, influencing everything from reaction kinetics and purification to bioavailability and formulation. This technical guide addresses the solubility of 3-chloro-2-methylsulfonylnitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive review of scientific literature reveals a notable absence of quantitative solubility data for this specific molecule. This document aims to fill this knowledge gap by providing a robust framework for determining its solubility in a range of common organic solvents. Detailed, field-proven protocols for gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV/Vis) spectroscopy are presented, alongside a discussion of the theoretical principles governing the solubility of substituted nitrobenzenes. This guide is designed to empower researchers to generate high-quality, reproducible solubility data, facilitating informed decision-making in their research and development endeavors.

Introduction: The Critical Role of Solubility

3-Chloro-2-methylsulfonylnitrobenzene is a multifaceted organic compound featuring a nitroaromatic core substituted with a chloro group and a methylsulfonyl group. This combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, possibly in the agrochemical or pharmaceutical industries. The nitro group, for instance, is a common precursor to an amino group, a cornerstone of many bioactive molecules.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug development, poor solubility is a major hurdle, often leading to low bioavailability and therapeutic ineffectiveness.[1] In chemical synthesis, solubility governs the choice of reaction solvent, affects reaction rates, and is paramount for developing efficient crystallization and purification processes. Therefore, a thorough understanding of the solubility of 3-chloro-2-methylsulfonylnitrobenzene is essential for its effective utilization.

This guide provides a comprehensive approach to systematically determining the solubility of this compound in various organic solvents. It is structured to provide not just experimental procedures, but also the scientific rationale behind them, ensuring a deep and practical understanding of the principles at play.

Theoretical Considerations: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical analysis of the molecular structure of 3-chloro-2-methylsulfonylnitrobenzene can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that solutes dissolve best in solvents with similar polarity.[2][3]

The key functional groups in 3-chloro-2-methylsulfonylnitrobenzene and their expected influence on solubility are:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. It can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor. The presence of the nitro group on the benzene ring deactivates it towards electrophilic substitution.[4]

-

Methylsulfonyl Group (-SO₂CH₃): This is also a highly polar and electron-withdrawing group. The sulfonyl group can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): This is an electronegative group that contributes to the overall polarity of the molecule.

-

Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

Given the presence of multiple polar groups, 3-chloro-2-methylsulfonylnitrobenzene is expected to be a polar molecule. Consequently, it is likely to exhibit greater solubility in polar solvents compared to nonpolar solvents. However, the bulky and rigid aromatic ring may limit its solubility even in some polar solvents. The interplay of these functional groups will result in a nuanced solubility profile that must be determined empirically.

Experimental Determination of Solubility: Methodologies and Protocols

The following section provides detailed protocols for three widely used and reliable methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[1][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-chloro-2-methylsulfonylnitrobenzene to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.[7]

-

-

Separation of Dissolved and Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).[1]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[6]

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.[1]

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Solubility is typically expressed in mg/mL or g/100 mL.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Sources

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Chloro-4-(methylsulfonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis and potential reactivity of 3-chloro-4-(methylsulfonyl)nitrobenzene, a highly activated aromatic system of significant interest in medicinal chemistry and materials science. The strategic positioning of three distinct functional groups—a nitro group, a methylsulfonyl group, and a chlorine atom—creates a unique electronic landscape that dictates its reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr). This document will delve into the synergistic activating effects of the nitro and methylsulfonyl groups, the role of the chlorine atom as a leaving group, and the potential for the methylsulfonyl group to participate in or influence substitution reactions. Detailed, field-proven synthetic protocols, mechanistic insights, and predictive spectroscopic data are presented to equip researchers with the foundational knowledge required for the effective utilization of this versatile chemical entity.

Introduction: The Architectural Significance of 3-Chloro-4-(methylsulfonyl)nitrobenzene

3-Chloro-4-(methylsulfonyl)nitrobenzene (CAS No. 91842-77-2) is a polysubstituted aromatic compound featuring a powerful convergence of electron-withdrawing functionalities. The presence of a nitro group and a methylsulfonyl group on the benzene ring drastically reduces the electron density of the aromatic system, rendering it highly susceptible to nucleophilic attack. The chlorine atom, positioned for facile displacement, serves as a versatile handle for the introduction of a wide array of nucleophiles.

The core value of this molecule in drug discovery and materials science lies in its capacity to act as a scaffold for the construction of complex molecular architectures. The predictable regioselectivity of its reactions, governed by the principles of nucleophilic aromatic substitution, allows for the strategic installation of diverse functional groups, leading to the generation of libraries of compounds with potential biological activity or tailored material properties.

This guide will first elucidate the electronic properties of the constituent functional groups and their collective impact on the reactivity of the aromatic ring. A plausible and efficient synthetic route to 3-chloro-4-(methylsulfonyl)nitrobenzene will then be detailed, followed by an in-depth exploration of its reactivity profile, with a particular focus on the role of the methylsulfonyl group.

Electronic Landscape and its Influence on Reactivity

The reactivity of 3-chloro-4-(methylsulfonyl)nitrobenzene is fundamentally governed by the powerful electron-withdrawing nature of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. Both groups are strong -I (negative inductive) and -M (negative mesomeric or resonance) groups, which synergistically deplete the electron density of the benzene ring.

-

Nitro Group (-NO₂): The nitro group is one of the most potent activating groups for SNAr reactions.[1] Its strong electron-withdrawing effect is exerted through both induction and resonance. The resonance effect is particularly significant when the nitro group is positioned ortho or para to the leaving group, as it allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group. In the case of 3-chloro-4-(methylsulfonyl)nitrobenzene, the nitro group is meta to the chlorine leaving group. While the resonance stabilization of the Meisenheimer complex is less direct compared to an ortho or para arrangement, the powerful inductive effect of the nitro group still significantly activates the ring towards nucleophilic attack.

-

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is also a strong electron-withdrawing group, primarily due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It exerts a strong -I effect and a -M effect, further polarizing the C-Cl bond and stabilizing the anionic intermediate in SNAr reactions.[2] The positioning of the methylsulfonyl group para to the chlorine atom is optimal for resonance stabilization of the Meisenheimer complex.

The combined electronic influence of these two groups makes the carbon atom attached to the chlorine atom highly electrophilic and primed for nucleophilic attack.

Synthesis of 3-Chloro-4-(methylsulfonyl)nitrobenzene: A Plausible Route

While a specific, detailed synthesis of 3-chloro-4-(methylsulfonyl)nitrobenzene is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be constructed based on established organic chemistry principles and analogous transformations. The proposed synthesis starts from the commercially available 2-chloronitrobenzene.

dot

Caption: Plausible synthetic pathway to 3-Chloro-4-(methylsulfonyl)nitrobenzene.

Experimental Protocols (Proposed)

Step 1: Sulfonation of 2-Chloronitrobenzene

-

To a stirred solution of fuming sulfuric acid (oleum, 20% SO₃), carefully add 2-chloronitrobenzene in a dropwise manner, maintaining the temperature below 40 °C with an ice bath.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated 4-chloro-3-nitrobenzenesulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Sulfonic Acid and Nitro Group

-

Suspend the crude 4-chloro-3-nitrobenzenesulfonic acid in a mixture of concentrated hydrochloric acid and water.

-

Add zinc dust portion-wise to the stirred suspension, controlling the exothermic reaction with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove unreacted zinc and inorganic salts.

-

Neutralize the filtrate with a concentrated solution of sodium hydroxide to precipitate the 4-chloro-3-aminobenzenethiol.

-

Collect the product by filtration, wash with water, and dry under vacuum.

Step 3: Methylation of the Thiol

-

Dissolve the 4-chloro-3-aminobenzenethiol in a suitable solvent such as ethanol or methanol.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Add methyl iodide dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-aminophenyl methyl sulfide.

Step 4: Oxidation of the Sulfide to the Sulfone

-

Dissolve the 4-chloro-3-aminophenyl methyl sulfide in glacial acetic acid.

-

Add an excess of 30% hydrogen peroxide dropwise to the solution, maintaining the temperature below 50 °C.

-

After the addition, stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the 4-chloro-3-aminophenyl methyl sulfone by filtration, wash thoroughly with water, and dry.

Step 5: Oxidation of the Amino Group to the Nitro Group

-

Dissolve the 4-chloro-3-aminophenyl methyl sulfone in trifluoroacetic acid.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide dropwise.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-chloro-4-(methylsulfonyl)nitrobenzene. Purify by recrystallization or column chromatography.

Reactivity of the Methylsulfonyl Group and the Aromatic Core

The primary mode of reactivity for 3-chloro-4-(methylsulfonyl)nitrobenzene is nucleophilic aromatic substitution (SNAr), where the chlorine atom is the leaving group. The methylsulfonyl group plays a crucial dual role in this process: as a powerful activating group and as a potential, albeit less likely, leaving group under specific conditions.

The Methylsulfonyl Group as a Potent Activating Group

The paramount role of the methylsulfonyl group in this molecule is to activate the aromatic ring for nucleophilic attack at the carbon bearing the chlorine atom.[2] Its strong electron-withdrawing nature, particularly its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowers the activation energy of the SNAr reaction.

dot

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Chloro-2-methylsulfonylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylsulfonylnitrobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science due to the potent and nuanced electron-withdrawing properties conferred by its unique substitution pattern. This guide provides a comprehensive analysis of the synergistic and antagonistic electronic effects of the chloro, methylsulfonyl, and nitro substituents on the benzene ring. We will explore the theoretical underpinnings of these effects, including inductive and resonance contributions, and their practical implications for molecular reactivity, particularly in the context of nucleophilic aromatic substitution. This document serves as a technical resource for professionals engaged in the design and synthesis of novel chemical entities where precise control of electronic properties is paramount.

Introduction: The Significance of Electron Density Modulation

The electronic landscape of an aromatic ring is a critical determinant of its chemical reactivity and physical properties. Electron-withdrawing groups (EWGs) are substituents that decrease the electron density of the π-system, rendering the ring more susceptible to nucleophilic attack and generally deactivating it towards electrophilic substitution.[1][2] The strategic placement of multiple EWGs on a single aromatic scaffold, as seen in 3-Chloro-2-methylsulfonylnitrobenzene, creates a complex interplay of electronic forces that can be harnessed for specific applications in drug design and materials science.[3][4] Understanding the individual and collective impact of the chloro, methylsulfonyl, and nitro groups is essential for predicting and controlling the molecule's behavior in chemical transformations.

Deconstruction of Electron-Withdrawing Effects

The overall electron-withdrawing nature of 3-Chloro-2-methylsulfonylnitrobenzene is a composite of the inductive and resonance effects of each substituent.

The Nitro Group: A Powerful Electron Sink

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[5][6] Its strong electron-withdrawing character stems from both a powerful negative inductive effect (-I) and a significant negative resonance effect (-M or -R).[6][7]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.[2]

-

Resonance Effect (-M): The π-system of the nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures with a positive charge on the ortho and para positions of the ring.[7] This delocalization significantly reduces the electron density of the aromatic system.

The Methylsulfonyl Group: A Strong Inductive Withdrawer

The methylsulfonyl group (-SO₂CH₃) is also a strong electron-withdrawing substituent, primarily due to its pronounced inductive effect.[8][9]

-

Inductive Effect (-I): The two highly electronegative oxygen atoms attached to the sulfur atom create a strong dipole, pulling electron density away from the benzene ring.[9][10]

-

Resonance Effect: While the sulfonyl group can participate in resonance by expanding its valence shell, its primary electronic influence on the aromatic ring is inductive.[11][12]

The Chloro Group: A Dichotomy of Effects

The chloro group (-Cl) exhibits a more complex electronic influence, characterized by opposing inductive and resonance effects.[13][14]

-

Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic substitution.[15][16]

-

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system, donating electron density to the ring, particularly at the ortho and para positions.[14][17] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring.[16]

Synergistic Effects and Reactivity Predictions

The combined presence of the nitro, methylsulfonyl, and chloro groups on the benzene ring in 3-Chloro-2-methylsulfonylnitrobenzene results in a highly electron-deficient aromatic system. This pronounced electron deficiency has profound implications for the molecule's reactivity, most notably in nucleophilic aromatic substitution (SNAr) reactions.[18][19]

The strong electron-withdrawing nature of the nitro and methylsulfonyl groups, particularly when positioned ortho and para to a leaving group, significantly stabilizes the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction, thereby facilitating the substitution process.[18][20] The chlorine atom in the 3-position further contributes to the overall electron deficiency of the ring.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="3-Chloro-2-methylsulfonylnitrobenzene"]; B [label="Nucleophile (Nu⁻)"]; C [label=<

Meisenheimer Complex (Stabilized Intermediate)

]; D [label="Substituted Product"]; E [label="Leaving Group (Cl⁻)"];

A -> C [label="+ Nu⁻", color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="- Cl⁻", color="#EA4335"]; C -> E [style=invis]; } caption [label="Generalized SNAr reaction pathway.", fontsize=10, fontcolor="#202124"];

Synthesis and Characterization

The synthesis of 3-Chloro-2-methylsulfonylnitrobenzene and related compounds often involves multi-step sequences. A plausible synthetic route could involve the nitration of a corresponding chloro-methylsulfonylbenzene precursor.

Exemplary Synthetic Protocol

A general procedure for the synthesis of a related compound, 3-chloro-nitro-benzene, involves the diazotization of 2-chloro-4-nitro-aniline followed by a Sandmeyer-type reaction.[21] The synthesis of 3-Chloro-2-methylsulfonylnitrobenzene would likely require a more tailored approach, potentially starting from a commercially available substituted aniline or benzene derivative.

Step 1: Sulfonylation of a suitable precursor. Step 2: Nitration of the resulting intermediate. Step 3: Purification by recrystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-2-methylsulfonylnitrobenzene would rely on a combination of spectroscopic techniques:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as distinct multiplets in the downfield region due to the deshielding effect of the EWGs. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. |

| ¹³C NMR | Aromatic carbons would exhibit characteristic downfield shifts. The carbon bearing the nitro group would be significantly deshielded. |

| IR Spectroscopy | Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfonyl group (S=O stretching), and C-Cl stretching would be present.[22][23] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClNO₄S) would be observed, along with characteristic fragmentation patterns.[24] |

Computational Analysis: Visualizing Electron Distribution